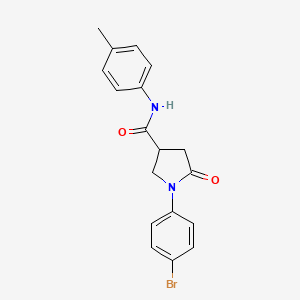
N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide, also known as MPB, is a chemical compound that has been widely used in scientific research due to its unique properties. MPB is a small molecule that can easily penetrate cell membranes and interact with various biological targets.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is based on its ability to inhibit the activity of CK2. CK2 is a protein kinase that regulates various cellular processes, including cell proliferation, survival, and differentiation. N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide binds to the ATP-binding site of CK2 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide are primarily related to its inhibition of CK2 activity. CK2 has been shown to be involved in various cellular processes, including DNA repair, circadian rhythms, and synaptic plasticity. Inhibition of CK2 activity by N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide can affect these processes and lead to changes in cellular function.
实验室实验的优点和局限性
One of the advantages of using N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide in lab experiments is its specificity for CK2. N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has been shown to be a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various biological processes. However, one of the limitations of using N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is its potential off-target effects. N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide may interact with other proteins or enzymes, leading to unintended effects.
未来方向
There are several future directions for the use of N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide in scientific research. One direction is the development of more potent and selective CK2 inhibitors based on the structure of N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide. Another direction is the investigation of the role of CK2 in various diseases, such as cancer and neurodegenerative disorders. N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide may also be used as a tool for studying the interaction between CK2 and other proteins or enzymes. Overall, N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has the potential to be a valuable tool for scientific research in various fields.
合成方法
The synthesis of N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide involves several steps. The first step is the preparation of 4-(1H-pyrrol-1-yl)benzoic acid, which is achieved by reacting 1H-pyrrole with 4-bromobenzoic acid in the presence of a palladium catalyst. The second step is the conversion of 4-(1H-pyrrol-1-yl)benzoic acid to N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide by reacting it with 4-methoxyaniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC).
科学研究应用
N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has been used in various scientific research studies, including cancer research, neuroscience, and drug discovery. N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has been shown to inhibit the growth of cancer cells by targeting the protein kinase CK2, which is involved in cell proliferation and survival. N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has also been used as a tool to study the role of CK2 in various biological processes, such as circadian rhythms and DNA repair. In neuroscience research, N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has been used to study the role of CK2 in synaptic plasticity and memory formation. N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has also been used in drug discovery as a lead compound for the development of CK2 inhibitors.
属性
IUPAC Name |
N-(4-methoxyphenyl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-22-17-10-6-15(7-11-17)19-18(21)14-4-8-16(9-5-14)20-12-2-3-13-20/h2-13H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZDJUMJIRAZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)

![N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5230510.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5230516.png)
![methyl 2-{[3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5230520.png)
![3-{[(3-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5230532.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5230534.png)

![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)

![1-[4-(benzyloxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5230575.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)

![N-(2,6-dichlorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5230586.png)